Cas no 51248-35-2 (4-Isobutyloxazolidine-2,5-dione)

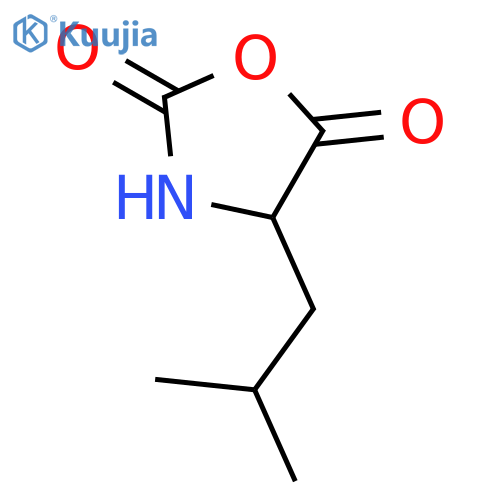

51248-35-2 structure

商品名:4-Isobutyloxazolidine-2,5-dione

4-Isobutyloxazolidine-2,5-dione 化学的及び物理的性質

名前と識別子

-

- 4-Isobutyloxazolidine-2,5-dione

- 2,5-Oxazolidinedione,4-(2-methylpropyl)-

- (+/-)-4-isobutyl-oxazolidine-2,5-dione

- 4-isobutyl-oxazolidine-2,5-dione

- DL-leucine N-carboxyanhydride

- DL-leucine-N-carboxanhydride

- leucine N-carboxyanhydride

- rac-leucine-N-carboxyanhydride

- N-Carboxy-DL-leucine anhydride

- H-DL-Leu-NCA

- L-leucine NCA

- DL-leucine NCA

- Isobutyloxazolidine-2,5-dione

- 4-isobutyl-1,3-oxazolidine-2,5-dione

- 4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione

- (R)-4-Isobutyloxazolidine-2,5-dione

- (R,s)-4-isobutyloxazolidine-2,5-dione

- Leucine anhydride

- AK111182

- L-Leucine N-carboxyanhydride

- JHWZWIVZROVFEM-UHFFFAOYSA-N

- NSC351

- EINECS 257-083-3

- DL-4-Isobutyloxazolidine-2,5-dione

- BCA24835

- 3,3,3-Triphenylpropionicacid

- FT-0762388

- AKOS006228712

- 26334-33-8

- J-650064

- EINECS 221-692-2

- FT-0605180

- MFCD02684167

- 51248-35-2

- FT-0690463

- SY007693

- DS-17234

- DTXSID60871738

- 2, 4-(2-methylpropyl)-, (S)-

- NSC-351903

- SB44325

- MFCD03411293

- NSC 351903

- CS-0317706

- SY037764

- N-Carboxyanhydride L-leucine; N-Carboxyleucine anhydride; NSC 351903

- SCHEMBL8647155

- NS00056910

- 51018-87-2

- SY225253

- NSC351903

- DB-020426

-

- MDL: MFCD02684167

- インチ: 1S/C7H11NO3/c1-4(2)3-5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)

- InChIKey: JHWZWIVZROVFEM-UHFFFAOYSA-N

- ほほえんだ: O1C(N([H])C([H])(C1=O)C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 157.07400

- どういたいしつりょう: 157.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 4

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 55.4

じっけんとくせい

- 密度みつど: 1.124±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 47-48 ºC (ethyl ether ligroine )

- ようかいど: 微溶性(8.2 g/l)(25ºC)、

- PSA: 55.40000

- LogP: 0.99630

4-Isobutyloxazolidine-2,5-dione セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,2-8°C

4-Isobutyloxazolidine-2,5-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A124913-1g |

Isobutyloxazolidine-2,5-dione |

51248-35-2 | 97% | 1g |

$21.0 | 2025-02-21 | |

| Chemenu | CM193732-5g |

H-DL-Leu-NCA |

51248-35-2 | 95% | 5g |

$*** | 2023-05-30 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD273106-1g |

Isobutyloxazolidine-2,5-dione |

51248-35-2 | 97% | 1g |

¥168.0 | 2024-04-18 | |

| Apollo Scientific | OR470083-5g |

4-Isobutyloxazolidine-2,5-dione |

51248-35-2 | 97% | 5g |

£88.00 | 2025-02-20 | |

| abcr | AB528173-1 g |

H-DL-Leu-NCA; . |

51248-35-2 | 1g |

€189.20 | 2023-04-17 | ||

| Chemenu | CM193732-1g |

H-DL-Leu-NCA |

51248-35-2 | 95% | 1g |

$*** | 2023-05-30 | |

| eNovation Chemicals LLC | D910568-1g |

4-Isobutyloxazolidine-2,5-dione |

51248-35-2 | >95% | 1g |

$155 | 2024-07-20 | |

| eNovation Chemicals LLC | D255982-25g |

4-Isobutyloxazolidine-2,5-dione |

51248-35-2 | 95% | 25g |

$780 | 2024-08-03 | |

| Aaron | AR00DKPJ-1g |

4-Isobutyloxazolidine-2,5-dione |

51248-35-2 | 97% | 1g |

$23.00 | 2025-02-10 | |

| abcr | AB528173-250mg |

H-DL-Leu-NCA; . |

51248-35-2 | 250mg |

€86.40 | 2025-02-15 |

51248-35-2 (4-Isobutyloxazolidine-2,5-dione) 関連製品

- 17901-01-8(Boc-L-isoleucine Methyl Ester)

- 2816-12-8(4-Isopropyloxazolidine-2,5-dione)

- 63096-02-6(Methyl (tert-butoxycarbonyl)-L-leucinate)

- 24601-74-9(L-Valine N-Carboxyanhydride)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:51248-35-2)4-Isobutyloxazolidine-2,5-dione

清らかである:99%

はかる:25g

価格 ($):238.0

atkchemica

(CAS:51248-35-2)4-Isobutyloxazolidine-2,5-dione

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ